molecular formula C8H15NO2 B12575974 (1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid CAS No. 309757-10-6

(1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid

Cat. No.: B12575974
CAS No.: 309757-10-6
M. Wt: 157.21 g/mol
InChI Key: VFTCZGKOTNJNAW-SVRRBLITSA-N
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Description

(1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclopentane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid typically involves stereoselective methods to ensure the correct configuration of the chiral centers. One common approach is the asymmetric synthesis, which can be achieved through various catalytic processes. For instance, the use of chiral catalysts in the alkylation of cyclopentanone derivatives can lead to the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-2-ethylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group on the cyclopentane ring. This configuration provides distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

CAS No.

309757-10-6

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(1S,2R)-1-amino-2-ethylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-6-4-3-5-8(6,9)7(10)11/h6H,2-5,9H2,1H3,(H,10,11)/t6-,8+/m1/s1

InChI Key

VFTCZGKOTNJNAW-SVRRBLITSA-N

Isomeric SMILES

CC[C@@H]1CCC[C@]1(C(=O)O)N

Canonical SMILES

CCC1CCCC1(C(=O)O)N

Origin of Product

United States

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